molecular formula C16H21NO3 B13896342 8-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol CAS No. 91796-23-5

8-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol

Cat. No.: B13896342
CAS No.: 91796-23-5
M. Wt: 275.34 g/mol
InChI Key: ZAVISZICVBECEV-AWEZNQCLSA-N
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Description

8-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol is a compound known for its significant role in medicinal chemistry. It is a propanolamine derivative that is widely recognized for its beta-adrenergic blocking properties. This compound is used in the treatment of various cardiovascular conditions, including hypertension, angina pectoris, and arrhythmias .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol typically involves the reaction of naphthalen-2-ol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with isopropylamine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

8-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as quinones from oxidation and alcohols from reduction .

Scientific Research Applications

8-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound in studies of beta-adrenergic blockers.

    Biology: Research on its effects on cellular signaling pathways and receptor binding.

    Medicine: Extensive use in the development of treatments for cardiovascular diseases.

    Industry: Utilized in the formulation of various pharmaceutical products.

Mechanism of Action

The compound exerts its effects by binding to beta-adrenergic receptors, thereby blocking the actions of endogenous catecholamines like adrenaline and noradrenaline. This inhibition leads to a decrease in heart rate and blood pressure, making it effective in treating hypertension and other cardiovascular conditions. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol is unique due to its specific binding affinity and pharmacokinetic properties, which may offer advantages in certain clinical scenarios compared to other beta-blockers .

Properties

CAS No.

91796-23-5

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

8-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol

InChI

InChI=1S/C16H21NO3/c1-11(2)17-9-14(19)10-20-16-5-3-4-12-6-7-13(18)8-15(12)16/h3-8,11,14,17-19H,9-10H2,1-2H3/t14-/m0/s1

InChI Key

ZAVISZICVBECEV-AWEZNQCLSA-N

Isomeric SMILES

CC(C)NC[C@@H](COC1=CC=CC2=C1C=C(C=C2)O)O

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=C1C=C(C=C2)O)O

Origin of Product

United States

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